6-Bromo-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one
CAS No.: 337463-88-4
Cat. No.: VC2470347
Molecular Formula: C7H5BrN2O2
Molecular Weight: 229.03 g/mol
* For research use only. Not for human or veterinary use.
![6-Bromo-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one - 337463-88-4](/images/structure/VC2470347.png)
Specification
CAS No. | 337463-88-4 |
---|---|
Molecular Formula | C7H5BrN2O2 |
Molecular Weight | 229.03 g/mol |
IUPAC Name | 6-bromo-4H-pyrido[3,2-b][1,4]oxazin-3-one |
Standard InChI | InChI=1S/C7H5BrN2O2/c8-5-2-1-4-7(9-5)10-6(11)3-12-4/h1-2H,3H2,(H,9,10,11) |
Standard InChI Key | GDVHYNCHZKTTSQ-UHFFFAOYSA-N |
SMILES | C1C(=O)NC2=C(O1)C=CC(=N2)Br |
Canonical SMILES | C1C(=O)NC2=C(O1)C=CC(=N2)Br |
Introduction
Chemical Structure and Properties
Structural Characteristics
6-Bromo-2H-pyrido[3,2-B] oxazin-3(4H)-one features a fused heterocyclic system consisting of a pyridine ring and an oxazine ring . The bicyclic structure contains two nitrogen atoms and two oxygen atoms, with one oxygen as part of the oxazine ring and the other participating in the carbonyl group at position 3 . The bromine atom is positioned at the 6-position of the pyridine portion of the molecule, which significantly influences its chemical reactivity and potential biological interactions .
The compound's structural formula can be represented using various notations:
This heterocyclic compound possesses multiple functional groups that can participate in various chemical reactions, including nucleophilic substitution at the bromine position and potential modifications at the lactam moiety.
Basic Physical and Chemical Properties
The basic physical and chemical properties of 6-Bromo-2H-pyrido[3,2-B] oxazin-3(4H)-one are summarized in the following table:
Property | Value | Source |
---|---|---|
Molecular Formula | C7H5BrN2O2 | |
Molecular Weight | 229.03 g/mol | |
Physical State | Solid (inferred) | - |
CAS Number | 337463-88-4 | |
MFCD Number | MFCD11101028 |
The presence of the bromine atom, a good leaving group, enhances the compound's reactivity for various synthetic transformations. Additionally, the nitrogen atoms and carbonyl group can participate in hydrogen bonding, influencing the compound's solubility and interactions with biological systems.
Identification and Nomenclature
Systematic Name and Identifiers
Physical and Chemical Characteristics
Spectroscopic Properties
Mass spectrometry data for 6-Bromo-2H-pyrido[3,2-B] oxazin-3(4H)-one reveals characteristic mass-to-charge ratios (m/z) for various adducts, providing valuable information for analytical identification . The following table presents the predicted m/z values for different adducts:
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]+ | 228.96073 | 138.6 |
[M+Na]+ | 250.94267 | 142.6 |
[M+NH4]+ | 245.98727 | 143.0 |
[M+K]+ | 266.91661 | 143.2 |
[M-H]- | 226.94617 | 139.1 |
[M+Na-2H]- | 248.92812 | 140.8 |
[M]+ | 227.95290 | 138.0 |
[M]- | 227.95400 | 138.0 |
The Collision Cross Section (CCS) values provide information about the three-dimensional structure and size of the molecule in the gas phase, which is useful for ion mobility spectrometry applications .
Chemical Reactivity
The chemical reactivity of 6-Bromo-2H-pyrido[3,2-B] oxazin-3(4H)-one is primarily influenced by its functional groups and structural features:
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The bromine atom at the 6-position serves as an excellent leaving group, making it amenable to various nucleophilic aromatic substitution reactions.
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The lactam (amide) functionality at position 3 can undergo hydrolysis, reduction, and other transformations typical of amides.
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The pyridine nitrogen can act as a weakly basic site and a potential hydrogen bond acceptor in chemical reactions and molecular recognition.
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The oxazine oxygen provides additional sites for hydrogen bonding and potential coordination with metal ions.
These reactive features make the compound valuable as a building block in organic synthesis, particularly for the preparation of more complex heterocyclic systems with potential pharmaceutical applications.
Applications and Research Findings
Use as a Chemical Building Block
6-Bromo-2H-pyrido[3,2-B] oxazin-3(4H)-one primarily serves as a valuable building block in organic synthesis and medicinal chemistry . Its utility stems from several key features:
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The bromine substituent provides a reactive site for various coupling reactions, including Suzuki, Stille, and Buchwald-Hartwig couplings, enabling the introduction of diverse functional groups.
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The heterocyclic core offers a scaffold that resembles structural motifs found in various bioactive compounds, making it useful for drug discovery efforts.
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The amide functionality allows for selective modifications to tune physical properties and biological activities of derivative compounds.
Chemical supply companies categorize this compound as a building block, indicating its value in constructing more complex molecular architectures .
Comparison with Related Compounds
Structural Analogs
Several structural analogs of 6-Bromo-2H-pyrido[3,2-B] oxazin-3(4H)-one have been documented, each with distinct substitution patterns or modifications to the core structure:
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6-Bromo-2,2-dimethyl-2H-pyrido[3,2-b] oxazin-3(4H)-one (CAS: 1196153-28-2): This analog features two additional methyl groups at position 2, which likely influence its conformational properties and lipophilicity . Its molecular formula is C9H9BrN2O2 with a molecular weight of 257.08 g/mol .
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8-Bromo-3,4-dihydro-2H-pyrido[3,2-B] oxazine: This related compound has the bromine positioned at the 8-position instead of the 6-position, and lacks the carbonyl group at position 3. This structural difference would significantly alter its chemical reactivity and potential biological interactions.
These structural variations highlight the versatility of the pyrido[3,2-b] oxazin scaffold and suggest that systematic modification of this framework could yield compounds with diverse properties and applications.
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